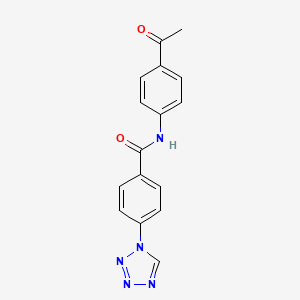

N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

説明

Overview of Benzamide (B126) Scaffolds in Contemporary Medicinal Chemistry Research

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in drug discovery and development. researchgate.net Its prevalence is due to the amide bond's unique structural and chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets such as enzymes and receptors. researchgate.net This versatile scaffold is present in a wide array of approved therapeutic agents and is a focal point of ongoing research.

Benzamide derivatives have been shown to possess a remarkable diversity of pharmacological activities. researchgate.net Research has demonstrated their potential across various therapeutic areas, highlighting their roles as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. researchgate.net In psychiatry, for instance, substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) have been used as antipsychotic drugs. researchgate.net The adaptability of the benzamide structure allows for extensive chemical modification, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects and improve drug-like characteristics. researchgate.net

Table 1: Selected Pharmacological Activities of Benzamide Derivatives

| Pharmacological Activity | Examples/Therapeutic Area |

|---|---|

| Antimicrobial | Antibacterial and antifungal agents |

| Anti-inflammatory | Inhibition of inflammatory pathways |

| Analgesic | Pain management |

| Anticancer | Cytotoxic agents against various cancer cell lines |

| Antipsychotic | Treatment of psychiatric disorders (e.g., schizophrenia) |

Significance of Tetrazole Ring Systems in Bioactive Compounds and Research

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is another privileged structure in medicinal chemistry. nih.gov Though not found in natural products, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous marketed drugs. lifechemicals.comnih.gov One of the most significant roles of the tetrazole moiety is as a bioisostere of the carboxylic acid group. beilstein-journals.orgbeilstein-journals.org With a similar pKa and planar structure, the tetrazole ring can mimic a carboxylic acid, often leading to improved metabolic stability, lipophilicity, and oral bioavailability. nih.govbeilstein-journals.org

Beyond its function as a bioisostere, the tetrazole ring system is an active pharmacophore in its own right, contributing directly to the biological activity of a molecule. nih.gov The nitrogen-rich ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions. lifechemicals.com Consequently, tetrazole derivatives have demonstrated a vast spectrum of biological activities.

Table 2: Broad-Spectrum Biological Activities of Tetrazole-Containing Compounds

| Biological Activity | Therapeutic Application |

|---|---|

| Antihypertensive | Angiotensin II receptor blockers (e.g., Losartan) lifechemicals.com |

| Antibacterial | Cephalosporin antibiotics (e.g., Cefotiam) lifechemicals.com |

| Antiviral | Including anti-HIV agents isfcppharmaspire.com |

| Anticancer | Investigated against various tumor cell lines researchgate.net |

| Antifungal | Development of new antifungal agents researchgate.net |

| Anti-inflammatory | Modulation of inflammatory responses |

The N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide Core Structure within Hybrid Chemical Architectures

The chemical structure of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide represents a deliberate fusion of the aforementioned scaffolds into a hybrid architecture. This molecule can be deconstructed into three key components:

Benzamide Linker : The central -C(O)NH- group serves as a rigid and stable linker connecting the two aromatic rings. Its hydrogen bonding capabilities are critical for anchoring the molecule within a biological target's binding site.

N-(4-acetylphenyl) moiety : This terminal part of the molecule is a phenyl ring substituted with an acetyl group (-COCH₃) at the para position. The acetyl group is a hydrogen bond acceptor and can introduce specific electronic and steric features that may be crucial for target recognition and binding affinity.

The specific arrangement of these components—linking a tetrazole-bearing benzoyl group to an acetyl-substituted aniline (B41778)—creates a unique molecule with a defined three-dimensional shape and distribution of functional groups. The design of such hybrid molecules is often aimed at targeting multiple pathways or improving affinity and selectivity for a single biological target. While specific biological data for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not widely reported in public literature, its structure suggests it could be investigated for activities commonly associated with its components, such as anticancer, antimicrobial, or anti-inflammatory properties. researchgate.netresearchgate.net

Historical Development and Current Research Trends in Related Chemical Entities

The synthesis of hybrid molecules combining benzamide and azole rings (including tetrazoles and their close relatives, triazoles) is a well-established and evolving trend in medicinal chemistry. The rationale behind this strategy is to leverage the favorable properties of each scaffold to create novel compounds with enhanced therapeutic potential. researchgate.net

Historically, the development of such hybrids has been driven by the need to overcome challenges like drug resistance and to discover compounds with novel mechanisms of action. For example, the hybridization of a tetrazole with other antibacterial pharmacophores has been explored as a promising strategy to develop new agents effective against drug-resistant pathogens. researchgate.net

Current research continues to explore the synthesis and biological evaluation of various benzamide-tetrazole and benzamide-triazole hybrids. Synthetic chemists have developed various methods to construct these molecules, often involving the coupling of a pre-formed tetrazole-containing carboxylic acid with an appropriate amine. researchgate.net Structure-activity relationship (SAR) studies on related series of compounds, such as N-phenylbenzamides and N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amides, are actively pursued to understand how different substituents on the aromatic rings influence biological activity. nih.govmdpi.com These studies are critical for the rational design of more potent and selective drug candidates. The research into these related chemical entities provides a valuable framework for predicting the potential applications and guiding the future investigation of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide.

Structure

3D Structure

特性

IUPAC Name |

N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11(22)12-2-6-14(7-3-12)18-16(23)13-4-8-15(9-5-13)21-10-17-19-20-21/h2-10H,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOOHITYGDUBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320609 | |

| Record name | N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57259414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333418-08-9 | |

| Record name | N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for N 4 Acetylphenyl 4 1h Tetrazol 1 Yl Benzamide and Its Analogues

Multi-Step Synthetic Pathways for the Tetrazole-Benzamide Framework

The construction of the N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide molecule hinges on the sequential formation of its two key functionalities: the 1H-tetrazole ring and the central amide bond. This is typically achieved through a convergent synthesis that brings together two primary building blocks in the final steps.

Formation of the 1H-Tetrazole Ring via [3+2]-Dipolar Cycloaddition Reactions

The formation of the 1-substituted-1H-tetrazole ring is a critical step in the synthesis of the benzamide's acidic component. A common and effective method for this transformation is the reaction of an aryl amine with triethyl orthoformate and sodium azide (B81097). This reaction proceeds through a one-pot condensation, providing a direct route to the desired tetrazole structure nih.govsemnan.ac.irlookchem.commdpi.comresearchgate.netresearchgate.net. The reaction is typically carried out in a suitable solvent such as acetic acid or under the synergistic effect of a mixed solvent system like DMSO and an ionic liquid lookchem.com. Catalysts, such as ytterbium triflate (Yb(OTf)₃) or zirconium oxychloride (ZrOCl₂·8H₂O), can be employed to enhance the reaction efficiency semnan.ac.irorganic-chemistry.org. The general mechanism involves the in-situ formation of an intermediate that then undergoes a [3+2] cycloaddition with the azide ion.

Table 1: Catalysts and Conditions for 1-Aryl-1H-Tetrazole Synthesis

| Catalyst | Solvents | Temperature | Reaction Time | Yield | Reference |

| Yb(OTf)₃ | - | - | - | Good | organic-chemistry.org |

| ZrOCl₂·8H₂O | Acetic Acid | Low | - | High | semnan.ac.ir |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Water | 40 °C | - | High (97%) | nih.gov |

| None | DMSO/Ionic Liquid | Ambient | 20 min - 1.5 h | Excellent | lookchem.com |

Amide Bond Formation via Coupling Reactions

The central amide bond in N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide is formed by the coupling of 4-(1H-tetrazol-1-yl)benzoic acid with 4-aminoacetophenone. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of modern coupling reagents are available for this purpose, offering high yields and mild reaction conditions.

Commonly employed coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP) nih.govnih.govresearchgate.net. These additives can suppress side reactions and improve reaction rates, particularly with less reactive anilines nih.govresearchgate.net. Other highly effective coupling agents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) nih.govresearchgate.net. The choice of reagent and base (e.g., diisopropylethylamine - DIEA, triethylamine (B128534) - TEA) is crucial for optimizing the reaction yield and minimizing side products nih.govresearchgate.net.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features | Reference |

| EDC | HOBt, DMAP, DIPEA | CH₃CN, CH₂Cl₂ | Good for electron-deficient amines, readily available. | nih.govnih.govresearchgate.net |

| HATU | DIEA, 2,6-lutidine | ACN, DMF | Highly effective, can lead to guanylation side product with certain bases. | nih.gov |

| HBTU | DIEA | DMF | Commonly used, efficient for peptide couplings. | researchgate.net |

| PyBOP | DBU | - | Effective for difficult couplings. | researchgate.net |

Strategies for Introducing the 4-Acetylphenyl Moiety

The 4-acetylphenyl group is incorporated into the final molecule through the use of 4-aminoacetophenone as a key starting material. This commercially available compound provides the aniline (B41778) functionality necessary for the amide bond formation and already contains the desired acetyl group at the para position. The synthesis of N-(4-acetylphenyl)benzamide derivatives by reacting a substituted benzoyl chloride with p-aminoacetophenone is a well-established method chemicalbook.com. This highlights the direct and efficient strategy of using a pre-functionalized amine to introduce the 4-acetylphenyl moiety into the target structure.

Synthesis of Key Precursors and Intermediates

The successful synthesis of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide relies on the efficient preparation of its key building blocks.

Preparation of 4-(1H-Tetrazol-1-yl)benzoic Acid Derivatives

The synthesis of 4-(1H-tetrazol-1-yl)benzoic acid is a crucial step. A viable synthetic route starts from 4-aminobenzoic acid. The amino group of 4-aminobenzoic acid is converted to the corresponding tetrazole via a one-pot reaction with an orthoformate, such as triethyl orthoformate or trimethyl orthoformate, and sodium azide in an acidic medium like acetic acid mdpi.comresearchgate.netresearchgate.net. This heterocyclization of the primary amine provides a direct pathway to the 1-substituted tetrazole ring attached to the benzoic acid moiety.

An alternative, though less direct, approach could involve the Sandmeyer reaction. 4-aminobenzoic acid can be converted to 4-cyanobenzoic acid via diazotization followed by reaction with a cyanide salt. The resulting nitrile could then potentially be converted to the tetrazole, although methods for the cycloaddition to form the 1-substituted isomer from a nitrile are less common than for the 5-substituted isomer.

Synthesis of N-(4-acetylphenyl)amine or Related Derivatives

The key precursor for introducing the 4-acetylphenyl moiety is 4-aminoacetophenone, also known as p-aminoacetophenone. This compound is widely available commercially. For laboratory-scale synthesis, several methods have been reported. One common route involves the Friedel-Crafts acylation of acetanilide (B955) followed by hydrolysis of the acetamido group to the amine. Another approach is the reduction of 4-nitroacetophenone. A patented method describes a multi-step synthesis starting from p-hydroxyacetophenone, proceeding through a Williamson ether synthesis and a Smiles rearrangement, followed by hydrolysis to yield 4-aminoacetophenone google.com. This method is noted for its gentle reaction conditions and suitability for larger-scale production google.com.

Derivatization from 1-(4-acetylphenyl)-1H-tetrazole Precursors

An alternative synthetic approach involves utilizing 1-(4-acetylphenyl)-1H-tetrazole as a key precursor. This intermediate can be synthesized from 4-aminoacetophenone. The synthesis of related N-heteroarylphenyl trifluoroacetamide (B147638) derivatives has been achieved through the reaction of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide with various thioamides and heterocyclic amines, suggesting a potential pathway for derivatization. This method highlights the versatility of the acetylphenyl moiety for further chemical modifications.

Reaction Optimization, Green Chemistry Approaches, and Yield Enhancement

Optimizing the synthesis of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its analogs is critical for efficiency and sustainability. This involves the careful selection of reagents and reaction conditions, with a growing emphasis on green chemistry principles.

Evaluation of Coupling Agents and Solvent Systems

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of this synthesis. A variety of coupling reagents have been developed to facilitate this transformation under mild conditions. For the synthesis of N-(4-sulfamoylphenyl) benzamide (B126) derivatives, the peptide coupling reagents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) have been successfully employed. rsc.org Other common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like HOBt to minimize racemization in chiral substrates. peptide.com The choice of solvent is also crucial, with dipolar aprotic solvents like DMF, NMP, and DMAc being common, though more environmentally friendly options are increasingly sought. researchgate.net

| Coupling Reagent | Additive | Common Solvents | Key Features |

| EDCI | HOBt | DMF, DCM | Water-soluble byproducts, mild conditions. rsc.org |

| DCC | HOBt | DCM, THF | Forms insoluble urea (B33335) byproduct, easy removal. peptide.com |

| DIC | HOBt | DMF, NMP | Soluble urea byproduct, suitable for solid-phase. peptide.com |

| PyBOP | - | DMF, NMP | Phosphonium-based, highly efficient. |

| HATU | - | DMF, NMP | Uronium-based, very rapid coupling. |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. niscpr.res.in The synthesis of N-(aryl) substituted benzamides has been efficiently achieved under solvent-free microwave conditions, highlighting a greener alternative to conventional heating. niscpr.res.in This technique has also been successfully applied to the synthesis of various heterocyclic compounds, including tetrazole and pyrazole (B372694) amides, demonstrating its broad applicability in medicinal chemistry. nih.govresearchgate.net

Table: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate to Good | Often requires high temperatures and excess reagents. |

Catalytic Methods for Specific Transformations

The development of catalytic methods for amide bond formation is a key area of research aimed at improving atom economy and reducing waste. Various catalysts, including those based on boron and transition metals like titanium and zirconium, have been investigated for the direct amidation of carboxylic acids. researchgate.net For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net Iridium-catalyzed C-H amination has also been developed for the late-stage functionalization of benzoic acids, offering a direct route to aniline derivatives. nih.gov

Parallel Synthesis and Library Generation for Structure-Activity Exploration

To efficiently explore the structure-activity relationships (SAR) of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, parallel synthesis techniques are employed to generate libraries of related compounds. This approach allows for the systematic modification of different parts of the molecule to identify key structural features responsible for biological activity. The synthesis of N-substituted benzamide derivatives has been a focus of such studies to discover compounds with improved anti-proliferative activities. nih.gov Iterative analog library approaches have been successfully used in the development of selective M(1) mAChR antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold. uniurb.it

Derivatization Strategies for Analogues (e.g., Chalcones, Dendrimers)

The core structure of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide can be further modified to create a diverse range of analogues with potentially new or enhanced biological properties.

Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, can be synthesized from N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the acetyl group on the phenyl ring with various aromatic aldehydes. synarchive.comtaylorandfrancis.comnih.gov This method has been used to prepare a variety of chalcone (B49325) derivatives from N-(4-acetyl-phenyl)-4-substituted-benzamides. niscpr.res.in The synthesis of chalcones from 4-aminoacetophenone derivatives is also a well-established route. researchgate.netchemrxiv.org

Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a central core. The synthesis of dendrimers with a surface layer of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide moieties can be achieved through either divergent or convergent approaches. researchgate.net In a convergent synthesis, dendritic wedges (dendrons) are first synthesized and then attached to a central core. researchgate.netchemrxiv.org For a dendrimer with a tetrazole-benzamide surface, a dendron could be prepared with a focal point for attachment to the core and terminal groups that can be converted to the desired benzamide structure. For instance, PAMAM dendrimers, a common type of dendrimer, are built using iterative Michael addition and amidation reactions. semanticscholar.orgscispace.com

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR data for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been found in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental IR spectroscopic data for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, which would identify its characteristic functional group absorptions, is not available in the reviewed sources.

High-Resolution Mass Spectrometry for Molecular Mass and Formula Confirmation

Specific high-resolution mass spectrometry data, which would confirm the exact molecular mass and elemental formula of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, could not be located.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Column Chromatography)

While these techniques are standard for the purification and purity assessment of synthesized compounds, no published reports detailing the specific conditions (e.g., solvent systems, stationary phases) for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide were found.

X-ray Crystallography for Three-Dimensional Structural Analysis and Conformation

There are no available crystallographic reports or database entries that describe the three-dimensional structure and conformation of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide.

Thermal Degradation Analysis in Research Contexts

No studies detailing the thermal degradation profile or stability of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide through methods such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) were identified.

Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 4 1h Tetrazol 1 Yl Benzamide Derivatives

Systematic Modifications of the 4-Acetylphenyl Moiety

The N-(4-acetylphenyl) portion of the molecule represents a critical area for modification to probe its interaction with biological targets. SAR studies on analogous N-phenylbenzamide and N-phenylbenzenesulfonamide structures reveal that substitutions on this aniline (B41778) ring significantly influence activity.

The acetyl group itself is a key feature, offering a hydrogen bond acceptor (the carbonyl oxygen) and a potential point for metabolic transformation. Modifications to this group can drastically alter the compound's properties. For instance, in related acetophenone-containing scaffolds, the acetyl group can be a scaffold for producing hybrid compounds with enhanced biological properties.

Furthermore, the position and nature of substituents on the phenyl ring are paramount. In studies of related N-(2-acetylphenyl)benzenesulfonamide derivatives, the introduction of a lipophilic styryl group onto the acetyl-bearing phenyl ring resulted in a significant improvement in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This suggests that increasing lipophilicity and extending the structure from this part of the molecule can enhance binding to certain enzymatic targets.

Table 1: Effect of Modifications on an Analogous N-(2-acetylphenyl)benzenesulfonamide Scaffold

| Compound | Modification on Acetylphenyl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|

| Precursor | 4-Bromo | > 50 | > 50 |

| Analog 3a | 4-(4-methoxystyryl) | 4.3 ± 0.23 | 5.6 ± 0.24 |

| Analog 3b | 4-(4-trifluoromethylstyryl) | 6.2 ± 0.21 | 10.5 ± 0.47 |

Data derived from studies on N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives. mdpi.com

These findings indicate that the 4-acetylphenyl ring is not merely a structural support but an active participant in molecular interactions, where both the acetyl group and the substitution pattern on the ring are critical determinants of biological activity.

Variations and Bioisosteric Replacements of the 1H-Tetrazol-1-yl Group

The 1H-tetrazol-1-yl group is a well-established pharmacophore in medicinal chemistry, often employed as a non-classical bioisostere of a carboxylic acid. mdpi.com Its physicochemical properties, including its pKa (comparable to carboxylic acids), metabolic stability, and ability to participate in hydrogen bonding and ionic interactions, make it a pivotal component for biological activity.

Research on structurally similar benzamide (B126) scaffolds has demonstrated that the presence and nature of the heterocyclic ring at this position are critical for potency. A compelling example comes from a study where a 1H-1,2,3-triazole ring was replaced with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)benzamide scaffold. This bioisosteric substitution led to a significant enhancement in anti-leukemic activity. The resulting tetrazole-containing compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited potent cytotoxicity against leukemia and melanoma cell lines at nanomolar concentrations, highlighting the superiority of the tetrazole ring in this specific chemical context. mdpi.com

Other heterocyclic rings can also serve as bioisosteric replacements. For example, 1,2,4-oxadiazole (B8745197) and acylsulfonamide motifs have been successfully used as surrogates for carboxylic acids or tetrazoles in other classes of compounds, often maintaining or improving binding affinity to biological targets. The choice of heterocycle can fine-tune the electronic properties, metabolic stability, and pharmacokinetic profile of the molecule.

Investigation of Substituent Effects on the Benzamide Linkage and Phenyl Rings

The central benzamide linkage and its attached phenyl rings form the core scaffold of the molecule, and their substitution patterns are fundamental to its activity. The amide bond itself is crucial; its orientation (amide vs. "reversed amide") can be a key design element, and its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are often essential for target binding. rti.orgnih.gov

SAR studies on a positional isomer, N-[2-(1H-tetrazol-5-yl)-phenyl]-benzamide, which was investigated for GPR35 agonistic activity, provide valuable insights into the effects of substituents on the benzoyl ring (equivalent to the 4-(1H-tetrazol-1-yl)phenyl ring in the primary compound). These studies systematically explored the impact of various substituents, revealing that both electronic and steric factors are at play.

The key findings from this analog series were:

Halogenation: The introduction of a bromine atom at the 5-position of the aniline ring (corresponding to the meta-position relative to the acetyl group in our target) was generally favorable.

Benzoyl Ring Substitution: Modifications on the benzoyl ring had a profound impact on potency. A 4-methoxy substituent was beneficial, and combining it with a 2-fluoro substituent led to one of the most potent compounds in the series. This suggests that a combination of a compact, electron-withdrawing group at the ortho position and an electron-donating group at the para position is optimal for activity at this particular target.

Table 2: SAR of N-[2-(1H-tetrazol-5-yl)-phenyl]-benzamide Analogs as GPR35 Agonists

| Compound | Aniline Ring Substitution | Benzoyl Ring Substitution | EC₅₀ (µM) |

|---|---|---|---|

| Analog 42 | H | H | >10 |

| Analog 55 | 5-Bromo | 4-Fluoro | 0.16 |

| Analog 56 | 5-Bromo | 4-Methoxy | 0.059 |

| Analog 58 | 5-Bromo | 4-Trifluoromethyl | 0.28 |

| Analog 63 | 5-Bromo | 2-Fluoro, 4-Methoxy | 0.041 |

Data reflects SAR on a closely related positional isomer of the target compound.

These results underscore the importance of the substitution pattern on both phenyl rings, where a delicate balance of electronic and steric properties is required to achieve high potency.

Impact of Conformational Changes on Biological Activity

The planarity of the benzamide core is particularly important. Steric hindrance, for example, from bulky substituents at the ortho-positions of either phenyl ring relative to the amide bond, can disrupt this planarity. This forces the phenyl rings to rotate out of the plane of the amide group, which can alter the molecule's shape and its ability to fit into a binding site. Such conformational changes can also disrupt potential intramolecular hydrogen bonds, thereby affecting the compound's lipophilicity and membrane permeability.

The relative orientation of the two phenyl rings and the tetrazole moiety dictates the spatial presentation of key pharmacophoric features. The flexibility of the scaffold must be sufficient to allow the molecule to adopt a low-energy conformation that is complementary to the topography of the target's binding pocket. Molecular modeling studies on related benzamide-based structures have shown that the aromatic oligoamide backbone can lead to reasonably predictable conformations, which is a valuable attribute in rational drug design.

Identification of Pharmacophore Features Critical for Activity

Based on the analysis of its structural components and the SAR of related compounds, a hypothetical pharmacophore model for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide can be proposed. The essential features for biological activity likely include:

Hydrogen Bond Donor: The amide N-H group is a classic hydrogen bond donor, crucial for anchoring the molecule in a binding site.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide linkage and the carbonyl oxygen of the 4-acetyl group serve as key hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The two phenyl rings provide a defined hydrophobic scaffold. They likely engage in van der Waals or pi-pi stacking interactions with nonpolar residues in the target's binding pocket. Their relative orientation is critical.

Tetrazole Ring: This moiety is a significant contributor to activity. It can act as a hydrogen bond acceptor and, due to its acidic nature, may form ionic interactions. Its metabolic stability and ability to mimic a carboxylic acid are defining features.

Molecular docking studies on analogous benzamide derivatives have confirmed that the ability to form specific hydrogen bonds and occupy defined hydrophobic pockets is essential for activity. The combination of these features in a specific three-dimensional arrangement is what constitutes the critical pharmacophore for this class of compounds.

Preclinical Biological Evaluation and Pharmacological Profiling in Research Models

In Vitro Screening Methodologies

In vitro studies form the foundational step in characterizing the biological profile of a new chemical entity. For N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, these preliminary evaluations have suggested potential therapeutic applications by examining its effects on cellular and molecular targets.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

The potential of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide as an anticancer agent has been explored through cell-based assays that measure its ability to inhibit cell growth (antiproliferative effects) and to kill cancer cells directly (cytotoxic effects). Research has indicated that the compound exhibits cytotoxic activity against certain cancer cell lines. nih.gov However, the precise mechanisms through which it exerts these effects are not yet fully understood and require more detailed investigation. nih.gov

Interactive Data Table: Antiproliferative and Cytotoxic Effects

| Cell Line | Assay Type | Endpoint | Result |

| Various Cancer Cell Lines | Cytotoxicity Assay | Cell Viability | Exhibited cytotoxic activity nih.gov |

Enzyme Inhibition Assays (e.g., COX-II, m-PGES-1, Carbonic Anhydrase)

The anti-inflammatory properties of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide have been linked to its ability to inhibit the production of pro-inflammatory enzymes. nih.gov While specific data on its inhibitory activity against enzymes like cyclooxygenase-II (COX-II), microsomal prostaglandin (B15479496) E synthase-1 (m-PGES-1), or various carbonic anhydrase isoforms is not extensively detailed in publicly available literature, the general finding points towards an inhibitory role in inflammatory pathways. Further enzymatic assays are necessary to quantify the potency and selectivity of this inhibition.

Interactive Data Table: Enzyme Inhibition Profile

| Enzyme Target | Assay Type | Endpoint | Result |

| Pro-inflammatory enzymes | General Inhibition Assay | Enzyme Activity | Inhibition of production observed nih.gov |

Receptor Binding and Modulation Studies

The interaction of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide with specific cellular receptors is a key area of investigation to elucidate its mechanism of action. As a member of the benzamide (B126) class of compounds, it is plausible that it may interact with various receptor types. However, detailed receptor binding and modulation studies for this specific compound are not widely reported in the current scientific literature.

Antimicrobial Efficacy Assessments (Antibacterial, Antifungal, Antitubercular Activity)

N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated a promising profile of antimicrobial activity. nih.gov Preliminary screenings have confirmed its efficacy against certain bacterial and fungal strains. nih.gov These findings suggest that the compound could serve as a lead for the development of new anti-infective agents. The scope of its activity, including its potential against tubercular pathogens, warrants further in-depth evaluation to determine the minimum inhibitory concentrations (MICs) against a broad panel of microorganisms.

Interactive Data Table: Antimicrobial Activity Spectrum

| Organism Type | Activity Observed |

| Bacteria | Antibacterial activity exhibited nih.gov |

| Fungi | Antifungal activity exhibited nih.gov |

In Vivo Efficacy Models in Disease Research (excluding clinical human trials)

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. These in vivo models help to understand how the compound behaves in a complex biological system and its potential therapeutic effect in a disease state.

Inflammatory Disease Models

The anti-inflammatory properties of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide observed in in vitro settings have been further investigated in animal models of inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response. nih.gov This suggests that N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide could have therapeutic potential for the management of various inflammatory conditions. The specifics of the models used and the quantitative outcomes of these studies are areas for ongoing research.

Oncology Models for Efficacy Profiling

The N-phenylbenzamide core is a prevalent scaffold in the design of novel anticancer agents. Researchers have synthesized and evaluated various derivatives for their cytotoxic potential against a range of human cancer cell lines.

For instance, a series of new imidazole-based N-phenylbenzamide derivatives were synthesized and their anticancer potential was evaluated against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Among the synthesized compounds, derivatives 4e and 4f demonstrated notable activity. nih.gov Specifically, compound 4f , which features a fluorine substitution, was the most active, displaying IC₅₀ values of 7.5 µM against A549, 9.3 µM against HeLa, and 8.9 µM against MCF-7 cell lines. nih.gov

In a different study, 4-acetylphenylamine-based imidazole (B134444) derivatives were assessed for their effects on the growth of 3D cultures of breast, prostate, and brain cancer cells. nih.gov The findings identified several promising anticancer agents, including 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one (4) and 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (9) . nih.gov These compounds exhibited the highest cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov

Furthermore, a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives have been described as inhibitors of heparanase, an enzyme implicated in cancer metastasis. nih.gov Compounds such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (15h) and N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}- phenyl)-3-bromo-4-methoxy-benzamide (23) showed good heparanase inhibitory activity with IC₅₀ values in the range of 0.23-0.29 µM. nih.gov

The following table summarizes the in vitro anticancer activity of selected N-phenylbenzamide derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| N-(4-Fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4f) | A549 (Lung) | 7.5 | nih.gov |

| HeLa (Cervical) | 9.3 | nih.gov | |

| MCF-7 (Breast) | 8.9 | nih.gov | |

| N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (15h) | Heparanase Inhibition | 0.23 | nih.gov |

| N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}- phenyl)-3-bromo-4-methoxy-benzamide (23) | Heparanase Inhibition | 0.29 | nih.gov |

Neurological Disorder Models (e.g., Anticonvulsant activity)

The benzamide and azole (tetrazole, triazole) moieties are well-represented in compounds designed and evaluated for their activity in models of neurological disorders, particularly epilepsy. nih.govsemanticscholar.org The primary screening models for anticonvulsant activity often include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice. nih.gov

A study on isatin-based N-phenylbenzamide derivatives investigated their anti-seizure activity. These compounds were evaluated in both MES and PTZ models, with neurotoxicity assessed via the rotarod test. nih.gov The results indicated that the tested derivatives offered favorable protection in both models with high safety levels. nih.gov For example, all methoxylated derivatives in this series demonstrated significant anti-seizure activity in the MES model. nih.gov

In another line of research, a series of triazolopyrimidine derivatives were designed and evaluated for their in vivo anticonvulsant activity. frontiersin.org Most of these compounds showed anticonvulsive effects in both MES and pentetrazol (B1679298) (PTZ)-induced seizure models. frontiersin.org Compound 6d from this series was identified as particularly potent, with a median effective dose (ED₅₀) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. frontiersin.org

The following table presents the anticonvulsant activity of a representative compound from a study on triazolopyrimidine derivatives.

| Compound | Test Model | ED₅₀ (mg/kg) | Source |

| Compound 6d | MES | 15.8 | frontiersin.org |

| PTZ | 14.1 | frontiersin.org |

Comparative Biological Activity with Established Research Compounds and Related Scaffolds

The potential efficacy of novel compounds is often contextualized by comparing their activity with that of established drugs. In the realm of anticonvulsant research, new chemical entities are frequently compared to standard antiepileptic drugs (AEDs) such as phenytoin (B1677684) and diazepam. nih.gov

For the highly active triazolopyrimidine derivative 6d , its protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, was found to be significantly higher than that of established AEDs like valproate, carbamazepine, and diazepam, suggesting a potentially wider therapeutic window. frontiersin.org

In the context of oncology, the imidazole-based N-phenylbenzamide derivatives 4e and 4f were compared to the clinical drug nilotinib (B1678881) in in silico docking studies to understand their binding affinity to kinase proteins. nih.gov The results showed that these derivatives had excellent binding affinities, which were superior to that of nilotinib, suggesting a strong potential for kinase inhibition. nih.gov

This comparative approach is crucial for identifying promising lead compounds for further development. While direct data on N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide is lacking, the research into its constituent scaffolds suggests that such a compound could warrant investigation for its potential biological activities.

Mechanistic Investigations at the Molecular and Cellular Level

Identification of Direct Molecular Targets (e.g., Enzymes, Receptors)

While direct molecular targets for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide have not been explicitly identified, the broader class of N-phenylbenzamide derivatives has been shown to interact with a variety of biological targets. For instance, different substituted benzamides have been developed as potent inhibitors of enzymes such as tubulin, which is critical for cell division. Other derivatives have been investigated as anticancer agents, though their precise molecular targets can vary widely based on their specific substitutions.

The tetrazole moiety is also known to be a key component in compounds targeting a range of receptors and enzymes. For example, tetrazole-containing molecules have been synthesized as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. Given this background, potential molecular targets for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide could include kinases, polymerases, or other enzymes where the compound's specific structure allows for high-affinity binding.

Elucidation of Binding Modes and Key Interactions (e.g., Tetrazole mimicking carboxylic acids)

A primary feature in the probable binding mechanism of this compound is the function of the tetrazole ring as a bioisostere of a carboxylic acid. A bioisostere is a chemical group that can replace another with similar physical or chemical properties, leading to a similar biological response. The tetrazole group is widely used in medicinal chemistry to mimic the carboxylic acid moiety. This substitution can improve the compound's metabolic stability and pharmacokinetic profile.

Cellular Pathway Modulation and Signal Transduction Interference

Many anticancer agents that contain the benzamide (B126) structure exert their effects by inducing apoptosis, or programmed cell death. While data for the specific title compound is unavailable, related N-benzylbenzamide derivatives have been shown to induce apoptosis in cancer cell lines. The induction of apoptosis by such compounds often involves the activation of caspases, which are key proteases in the apoptotic cascade. It is plausible that N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide could trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.

Disruption of the cell cycle is a common mechanism for anticancer compounds. Studies on N-benzylbenzamide derivatives that act as tubulin inhibitors have demonstrated an ability to cause cell cycle arrest, particularly in the G2/M phase. This arrest prevents cells from entering mitosis, ultimately leading to cell death. It is a reasonable hypothesis that if N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide targets components of the cell division machinery, it would likely cause an accumulation of cells in the G2/M phase, a hallmark of mitotic disruption.

The benzamide scaffold is present in numerous kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Inhibition of key kinases, such as those in the PI3K/Akt/mTOR pathway, is a major strategy in cancer therapy. While there is no direct evidence, the structure of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide is consistent with that of a potential kinase inhibitor. Such inhibition could occur through blocking the ATP-binding site of a target kinase, thereby preventing the phosphorylation and activation of downstream signaling proteins.

Gene Expression and Protein Level Studies

The cellular effects of a compound like N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide would be expected to correlate with changes in gene and protein expression. Based on the hypothesized mechanisms:

Apoptosis Induction: An increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would be anticipated. Western blot analysis would also likely reveal cleavage of PARP and activation of caspases.

Cell Cycle Arrest: Changes in the levels of key cell cycle regulators, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (CDKs), would be expected. Increased levels of proteins that mark mitotic arrest, like phosphorylated histone H3, could also be observed.

Kinase Inhibition: If the compound inhibits a specific kinase pathway, a decrease in the phosphorylation of that kinase's downstream targets would be measurable via techniques like western blotting.

These potential outcomes remain speculative until direct experimental studies on N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide are conducted.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies have been published for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. This type of simulation is typically used to predict the preferred orientation of a molecule when bound to a specific protein target. The results of such studies, often expressed as a docking score, can help in identifying potential biological targets and in understanding the molecular basis of a compound's activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

There are no available molecular dynamics simulation data for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. MD simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture of its conformational flexibility and the stability of its interactions with a biological target.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Properties and Reactivity

Published quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide could not be located. These calculations are fundamental for understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. Key parameters derived from these studies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for predicting a compound's chemical reactivity and kinetic stability.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

There is no evidence of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide being used in pharmacophore modeling or virtual screening campaigns. Pharmacophore models define the essential spatial arrangement of features that a molecule must possess to interact with a specific target. These models are then used to screen large databases of compounds to identify new potential ligands.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Research Design

Specific in silico ADME predictions for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide have not been reported in the literature. These predictive models are essential in the early stages of drug discovery to assess the pharmacokinetic profile of a compound, helping to identify potential liabilities such as poor absorption or rapid metabolism.

Future Research Directions and Unexplored Avenues for N 4 Acetylphenyl 4 1h Tetrazol 1 Yl Benzamide

Development of Novel and More Sustainable Synthetic Methodologies

While classical synthetic routes to benzamides are well-established, future research should prioritize the development of more sustainable and efficient methodologies. Green chemistry principles offer a roadmap for reducing the environmental impact of synthesis.

One promising avenue is the adoption of ultrasound-assisted synthesis. nih.govnih.govmdpi.com Research on analogous benzamide (B126) derivatives has demonstrated that using ultra-sonication can significantly reduce reaction times and improve yields compared to conventional refluxing methods. nih.govmdpi.com This technique often requires less solvent and energy, aligning with the goals of green chemistry. nih.govnih.govmdpi.com The optimization of reaction conditions, including the choice of solvent and catalyst under ultrasonic irradiation, could lead to a highly efficient and environmentally benign process for producing N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide. nih.govmdpi.com

Further exploration could involve investigating alternative coupling reagents, such as peptide coupling agents like EDCI and HOBt, which have been used for the synthesis of other N-substituted benzamides. researchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also present an innovative and sustainable frontier for the synthesis of this and related compounds.

| Method | Key Features | Potential Advantages | Reference Example |

|---|---|---|---|

| Conventional Refluxing | Standard heating with solvents. | Well-established and understood. | Standard organic synthesis protocols. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Reduced reaction time, higher yields, lower energy consumption. nih.govmdpi.com | Synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide. nih.gov |

| Peptide Coupling Reagents | Use of reagents like EDCI/HOBt for amide bond formation. | Mild reaction conditions. | Synthesis of N-(4-sulfamoylphenyl) benzamide derivatives. researchgate.net |

Exploration of Undiscovered Biological Targets and Pathways

The full spectrum of biological targets for N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide remains largely unexplored. Structurally similar compounds provide clues to potential targets that warrant investigation. For instance, compounds containing a tetrazole moiety have been identified as Angiotensin II receptor type 1 (AT(1)) antagonists. nih.gov Furthermore, analogues where the tetrazole is replaced by a triazole have shown activity as anticonvulsants, potentially through interaction with GABA-A receptors. mdpi.comresearchgate.net Other tetrazole-containing compounds have been developed as antagonists of the human glucagon receptor (hGCGR). researchgate.net These findings suggest that N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide should be screened against these receptors.

Beyond receptor-level interactions, investigating the compound's influence on key cellular signaling pathways is crucial. Related benzamide structures have been shown to modulate autophagy, a fundamental cellular process for degrading and recycling cellular components, by affecting the mTORC1 pathway. nih.gov This opens up the possibility that N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide could also function as an autophagy modulator. Other potential targets identified from studies on related imidazole (B134444) derivatives include protein kinases like ErbB4 and BRAF, as well as proteins involved in cancer progression such as MDM2 and PARP. nih.gov A comprehensive screening and target validation program is essential to uncover the novel mechanisms of action for this compound.

Design and Synthesis of Advanced Analogues with Enhanced Selectivity or Multi-Target Activity

Systematic structural modification of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a promising strategy for developing advanced analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies are central to this effort, guiding the rational design of new compounds.

Key areas for modification include:

Bioisosteric Replacement: The tetrazole ring can be replaced with other five-membered heterocycles, such as triazoles, oxadiazoles, or imidazoles, to modulate activity and physicochemical properties. mdpi.comnih.govnih.gov The principle of bioisosterism has been successfully applied to create novel benzamides with fungicidal and insecticidal properties. nih.govnih.gov

Substitution on Phenyl Rings: Altering the substituents on either of the phenyl rings can fine-tune the compound's lipophilicity and electronic properties, which can significantly impact biological activity and selectivity. nih.gov

Modification of the Amide Linker: Changes to the central benzamide core could influence the compound's conformation and interaction with biological targets.

The goal of such synthetic efforts could be twofold: to enhance selectivity for a single, specific biological target to minimize off-target effects, or to rationally design multi-target ligands that can modulate multiple pathways simultaneously, which is an increasingly important strategy for treating complex diseases.

Application in Emerging Disease Research Areas

The therapeutic potential of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide may extend to a variety of emerging and neglected diseases. Based on the activities of structurally related compounds, several research areas are worth exploring:

Infectious Diseases: Analogous benzamide and azetidinone structures have shown promising in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov This suggests that the core scaffold could be a starting point for developing new anti-tubercular agents. Additionally, related heterocyclic compounds have been investigated as treatments for neglected parasitic diseases like leishmaniasis. nih.gov

Oncology: The discovery that related benzamides can modulate autophagy and inhibit cancer cell growth provides a strong rationale for evaluating N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide as an anticancer agent. nih.govnih.gov

Bone Disorders: Recently, novel benzamide derivatives have been shown to inhibit RANKL-mediated osteoclast differentiation, a key process in bone resorption. nih.gov This indicates a potential application in diseases characterized by excessive bone loss, such as osteoporosis.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can be applied to the design and optimization of analogues of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide.

Furthermore, ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the in silico screening of large libraries of potential analogues, prioritizing those with the highest probability of having favorable drug-like properties before committing to costly and time-consuming chemical synthesis.

Translational Research Perspectives beyond Clinical Applications

The utility of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its derivatives may not be limited to direct therapeutic use in humans. Several non-clinical translational applications represent unexplored avenues of research.

Biopharmaceutical Manufacturing: Certain small molecules can act as chemical additives to improve the production of biologics. For example, a related benzamide derivative was found to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. plos.org Investigating whether N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide can similarly boost the efficiency of biomanufacturing processes could have significant industrial value.

Agrochemicals: The benzamide scaffold is present in various pesticides. Research has shown that benzamides incorporating 1,2,4-oxadiazole (B8745197) and pyrazole (B372694) moieties possess significant fungicidal and insecticidal activities. nih.govmdpi.com Screening N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its analogues for activity against agricultural pests could open up new applications in crop protection.

Research Tools: Highly potent and selective analogues could be developed into chemical probes to study the function of specific biological targets or pathways, thereby facilitating basic biological research.

Table of Compounds Mentioned

| Compound Name |

|---|

| N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide |

| 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one |

| 1-(4-(4-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one |

| 1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one |

| 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide |

| 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides |

| 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide |

| N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide |

| N-(4-sulfamoylphenyl) benzamide |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with acetylphenyl and tetrazole groups are often prepared by reacting 4-acetylphenylamine with activated benzamide intermediates under reflux in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate. Yields (30–75%) depend on substituent reactivity, stoichiometry, and reaction duration . Characterization typically involves melting point analysis, IR (to confirm amide C=O stretches at ~1650 cm⁻¹), and ¹H/¹³C NMR to verify aromatic and acetyl proton environments .

Q. Which spectroscopic techniques are critical for characterizing N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for singlet signals around δ 2.6 ppm (acetyl CH₃) and δ 8.5–9.5 ppm (tetrazole protons). Aromatic protons in the benzamide scaffold appear as multiplets in δ 7.0–8.0 ppm .

- IR Spectroscopy : Confirm amide I (C=O stretch at ~1650 cm⁻¹) and tetrazole ring vibrations (C-N stretches at ~1450 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (e.g., C₁₆H₁₂N₆O₂ for the parent compound). Fragmentation patterns help verify substituent stability .

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s bioactivity, and what in vitro assays are used to evaluate its therapeutic potential?

- Methodological Answer : The tetrazole group enhances metabolic stability and mimics carboxylic acid bioisosteres, improving membrane permeability. For PARP-1 inhibition studies (e.g., related benzamide scaffolds), competitive enzyme assays using NAD⁺ analogs and fluorescence-based detection are employed. IC₅₀ values are calculated from dose-response curves, with validation via cell viability assays (e.g., MTT in BRCA-mutated cancer lines) .

Q. What strategies resolve contradictions in biological activity data across derivatives of this scaffold?

- Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. For example:

- Comparative SAR Analysis : Compare logP (via HPLC) and IC₅₀ values of derivatives with varying substituents (e.g., acetyl vs. trifluoromethyl groups). Higher lipophilicity (logP >3) may correlate with improved cellular uptake but reduced solubility .

- Orthogonal Assays : Validate enzyme inhibition data with cellular assays (e.g., Western blot for PARP-1 substrate cleavage) to confirm target engagement .

Q. How can computational modeling optimize the design of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide derivatives for specific targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the acetylphenyl group and target hydrophobic pockets (e.g., PARP-1’s NAD⁺-binding site). Prioritize derivatives with ∆G < -8 kcal/mol .

- QSAR Models : Train models on datasets of IC₥₀ values and descriptors (e.g., molar refractivity, H-bond donors) to predict activity of novel analogs .

Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Scale-up challenges include byproduct formation and solvent removal. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。